2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Description
Properties
IUPAC Name |
2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN7/c1-4-12-14(17)15(20-11-19-12)23-7-9-24(10-8-23)16-18-6-5-13(21-16)22(2)3/h5-6,11H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOOOGGJSSSHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=CC(=N3)N(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 6-ethyl-5-fluoropyrimidine with piperazine under controlled conditions.
Coupling Reaction: The piperazine intermediate is then coupled with N,N-dimethylpyrimidin-4-amine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies with proteins and nucleic acids.
Medicine
This compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine
Key Differences :
- Substituent at Pyrimidin-2-amine : The target compound has N,N-dimethylamine, while this analog substitutes with a single ethyl group (N-Ethyl).
- Impact on Properties: Molecular Weight: The target compound (unreported) is expected to have a slightly higher molecular weight due to the dimethyl group (C16H22FN7, MW 331.39 for the analog vs. hypothetical C16H21F2N7 for the target) .
N-{5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)indazol-5-yl]pyrimidin-2-amine
Key Differences :
- Core Structure : Replaces the pyrimidin-4-amine with a pyridin-2-yl group.
- Substituents : Incorporates a bulky indazole moiety and isopropyl group.
- Biological Implications : The indazole group may enhance binding to hydrophobic pockets in target proteins, a feature absent in the simpler dimethylamine substituent of the target compound .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
Key Differences :
- Substituents: Features methoxyphenylaminomethyl and fluorophenyl groups.
- Conformational Analysis: Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) influence molecular stacking and hydrogen bonding .
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine
Key Differences :
- Substituents: Ethoxyanilino group instead of dimethylamine.
- Crystal Packing : Exhibits π-π stacking interactions (interplanar spacing 3.647 Å) and cyclic R22(14) ring motifs via N–H⋯N bonds . These interactions may differ in the target compound due to its dimethylamine group’s steric effects.
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Substituent Effects: N-Alkyl vs. N,N-Dialkyl: N-Ethyl analogs (e.g., ) may exhibit higher lipophilicity compared to N,N-dimethyl derivatives, influencing pharmacokinetic profiles.
- Conformational Stability :
- Dihedral angles (e.g., 12.8°–86.1° in ) and hydrogen bonding patterns (N–H⋯N, C–H⋯O) dictate molecular conformation and crystal packing, which could correlate with solubility and stability .
Biological Activity
The compound 2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of organic compounds known as pyrimidines, characterized by a six-membered ring containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 331.39 g/mol. The unique structural features include a piperazine ring and a fluorinated pyrimidine moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors, potentially leading to:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, which can be beneficial in cancer treatment.
- Interference with DNA Replication : By disrupting DNA synthesis, it may exert antiproliferative effects on cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, further expanding its therapeutic potential.
Biological Activity Studies
Research has shown that derivatives of pyrimidine compounds often exhibit significant biological activities. For instance:
- Anticancer Activity : In vitro studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
- Antimicrobial Effects : Compounds with similar structures have shown promise against bacterial strains, suggesting that this compound may also possess antimicrobial properties .
Case Studies
Recent studies have explored the biological effects of similar pyrimidine derivatives:
- Study on Chloroethyl Pyrimidine Nucleosides : This study highlighted the ability of certain pyrimidine analogs to significantly inhibit cell proliferation and migration in cancerous cell lines .
- Ferrocene-Pyrimidine Conjugates : Research on these conjugates demonstrated their antiplasmodial activities against Plasmodium falciparum, indicating that modifications in the pyrimidine structure can lead to enhanced biological efficacy .
Q & A
Q. How can researchers optimize the synthetic route for 2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine to improve yield and purity?
Methodological Answer:
- Multi-step synthesis: Begin with 6-ethyl-5-fluoropyrimidin-4-amine as a precursor. Introduce the piperazine moiety via nucleophilic substitution, ensuring controlled reaction conditions (e.g., anhydrous solvent, inert atmosphere) to avoid side reactions.
- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. For final product purity, employ recrystallization in ethanol/water mixtures, monitoring purity via HPLC (≥95% threshold) .
- Yield optimization: Adjust stoichiometry of piperazine coupling (1:1.2 molar ratio) and monitor reaction progress via TLC or LC-MS to minimize unreacted starting materials .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound's structure?
Methodological Answer:
- X-ray crystallography: Use single-crystal diffraction (e.g., CCP4 suite ) to resolve 3D conformation, focusing on dihedral angles between pyrimidine and piperazine rings. Analyze intramolecular hydrogen bonds (e.g., N–H⋯N) and planarity deviations (e.g., C41/C51 positions relative to pyrimidine plane) .
- NMR spectroscopy: Assign peaks using - and -NMR in DMSO-d6. Key signals: ethyl protons (δ 1.2–1.4 ppm), fluoropyrimidine protons (δ 8.1–8.3 ppm), and piperazine methyl groups (δ 2.2–2.5 ppm). Confirm dimethylamine protons via DEPT-135 .
Advanced Research Questions
Q. How can structural data resolve contradictions between computational predictions and experimental bioactivity results?
Methodological Answer:
- Conformational analysis: Compare X-ray-derived torsional angles (e.g., pyrimidine-piperazine dihedral angles ) with docking simulations. Discrepancies may arise from flexible piperazine adopting non-predicted conformations in vivo.
- Polymorphism screening: Test for alternate crystal forms (e.g., solvent-dependent recrystallization) that may exhibit different bioactivity profiles, as seen in analogous chlorophenyl derivatives .
- Hydrogen bonding networks: Correlate crystallographic C–H⋯O or C–H⋯π interactions with solubility/binding properties, which may explain deviations from computational logP predictions.
Q. What strategies enhance target selectivity given the compound's piperazine-pyrimidine scaffold?
Methodological Answer:
- Rational design: Introduce substituents at the pyrimidine C5 position (e.g., fluorophenyl groups) to sterically hinder off-target binding. Use SAR data from analogous PDE4 inhibitors (e.g., EPPA-1’s oxadiazole substitution ) to guide modifications.
- Bioisosteric replacement: Replace dimethylamine with tetrahydrofuran-3-yl or methoxyphenyl groups, as seen in related ligands , to modulate lipophilicity and H-bond donor/acceptor balance.
- Functional assays: Test selectivity against kinase panels or GPCRs (e.g., histamine receptors ) to identify promiscuity hotspots.
Q. How to design experiments evaluating metabolic stability and toxicity in preclinical models?
Methodological Answer:
- In vitro metabolism: Incubate with liver microsomes (human/rat) to identify major metabolites via LC-HRMS. Focus on N-demethylation (dimethylamine group) or piperazine oxidation .
- In vivo toxicity: Use rat pica feeding models (e.g., kaolin consumption ) as a surrogate for emetogenicity. Compare therapeutic indices (e.g., anti-inflammatory D50 vs. pica D50) to benchmark against rolipram or roflumilast .
- Biomarker analysis: Measure serum ALT/AST levels and histopathological changes in liver/kidney tissues after repeated dosing.
Q. What computational approaches predict interactions with off-target proteins?
Methodological Answer:
- Molecular docking: Screen against Pharmaprojects or ChEMBL databases using Glide/SP or AutoDock Vina. Prioritize proteins with piperazine-binding pockets (e.g., serotonin receptors ).
- MD simulations: Run 100-ns trajectories in explicit solvent to assess piperazine ring flexibility and stability of key salt bridges (e.g., with Asp113 in PDE4 ).
- Pharmacophore modeling: Map electrostatic/hydrophobic features of the fluoropyrimidine core to identify off-targets like dihydrofolate reductase .
Q. How to validate in vitro findings in complex biological systems?
Methodological Answer:
- Inflammation models: Test efficacy in LPS-induced rat pulmonary neutrophilia (dose range: 0.04–5 mg/kg) . Measure TNF-α suppression in bronchoalveolar lavage fluid.
- Toxicokinetics: Conduct cassette dosing in mice to assess Cmax and AUC correlations with in vitro IC50 values. Use anesthesia reversal assays to detect CNS penetration.
- Tissue distribution: Radiolabel the compound (e.g., -ethyl group) and quantify accumulation in target organs (lung, liver) via scintillation counting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
